6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-(4-methyl-2-pyridinyl)-3-pyridazinamine
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Description
6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-(4-methyl-2-pyridinyl)-3-pyridazinamine is a useful research compound. Its molecular formula is C23H24N8O and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.20730742 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Interactions
- The compound is involved in the formation of pyridazino[1,6-a]benzimidazolium cations and 1-(o-methylaminoaryl)-4-acetylpyrazoles through reactions with β-dicarbonyl compounds. This demonstrates its role in creating complex heterocyclic structures in chemical synthesis (V. V. Kuz’menko, T. A. Kuz’menko, & A. Simonov, 1983).
- It has been utilized in the synthesis of novel pyridine and fused pyridine derivatives, showcasing its versatility in creating diverse chemical structures. These derivatives have shown potential for antimicrobial and antioxidant activity (E. M. Flefel et al., 2018).
Structural and Spectroscopic Characterization
- Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, including structures similar to the compound , have been synthesized. These have been characterized using various spectroscopic techniques, indicating the compound's relevance in spectroscopy and crystallography studies (N. Perin et al., 2011).
Applications in Pharmaceutical Research
- Benzimidazole derivatives, including those similar to this compound, have been studied for their potential in creating anticancer agents. These studies focus on understanding the anticancer properties and mechanisms of such compounds (A. Nowicka et al., 2015).
- The compound's structure is closely related to those studied for their analgesic and anti-inflammatory effects, further emphasizing its potential in the development of new therapeutic agents (M. Şahina et al., 2004).
Corrosion Inhibition and Material Science
- Similar benzimidazole derivatives have been studied for their inhibitive action against corrosion, highlighting the compound's possible application in material science and industrial processes (M. Yadav et al., 2016).
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8O/c1-17-8-9-24-21(14-17)26-20-6-7-22(28-27-20)29-10-12-30(13-11-29)23(32)15-31-16-25-18-4-2-3-5-19(18)31/h2-9,14,16H,10-13,15H2,1H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJSUDYNQBJPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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